molecular formula C15H16BrNOS2 B2816455 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 1797241-92-9

4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

Cat. No.: B2816455
CAS No.: 1797241-92-9
M. Wt: 370.32
InChI Key: HDJMFFDNKMTKFM-UHFFFAOYSA-N
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Description

4-Bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a bromo-substituted thiophene ring, a cyclopentyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the halogenation of thiophene to introduce the bromo group at the 4-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate for further functionalization.

Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in ways that could be beneficial for treating various diseases.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

  • 4-Bromo-N-(cyclopentylmethyl)thiophene-2-carboxamide: Lacks the thiophen-2-yl group.

  • 4-Bromo-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: Lacks the cyclopentyl group.

Uniqueness: The presence of both the thiophen-2-yl group and the cyclopentyl group in 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide makes it unique compared to similar compounds. This combination of groups can lead to different biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJMFFDNKMTKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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